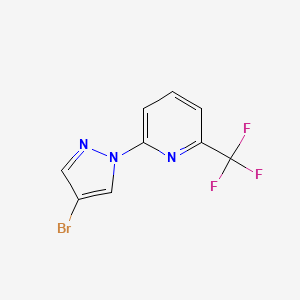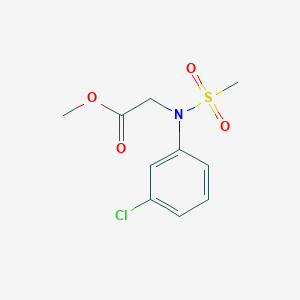
Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate, also known as chlorimuron-ethyl, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the sulfonylurea family of herbicides, which are known for their high selectivity and low toxicity. Chlorimuron-ethyl has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
Chlorimuron-ethyl works by inhibiting the activity of acetolactate synthase (ALS), an enzyme that is essential for the biosynthesis of the branched-chain amino acids isoleucine, leucine, and valine. By inhibiting ALS, Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinateethyl disrupts the normal growth and development of the targeted weeds, ultimately leading to their death.
Biochemical and Physiological Effects:
Chlorimuron-ethyl has been found to have minimal impact on non-target organisms, including animals and humans. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. However, it can have some impact on soil microorganisms and aquatic organisms, particularly in high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorimuron-ethyl is a widely used herbicide that has been extensively studied in laboratory experiments. Its high selectivity and low toxicity make it a popular choice for weed control in many crops. However, its effectiveness can be reduced in certain conditions, such as high soil pH or low soil moisture. Additionally, its use can lead to the development of herbicide-resistant weeds, which can be a significant challenge for farmers.
Orientations Futures
There are many potential future directions for research on Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinateethyl. One area of interest is the development of new formulations or delivery methods that can improve its effectiveness in challenging conditions. Another area of interest is the study of its impact on soil microorganisms and the development of strategies to mitigate any negative effects. Additionally, there is ongoing research into the development of herbicide-resistant crops that can be used in conjunction with Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinateethyl to provide more effective weed control. Overall, Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinateethyl is a widely used herbicide that has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Méthodes De Synthèse
Chlorimuron-ethyl can be synthesized by reacting 3-chloroaniline with methylsulfonyl chloride to form N-(3-chlorophenyl)-N-methylsulfonylamine, which is then reacted with glycine to form methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate. The synthesis method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
Chlorimuron-ethyl has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been found to be effective against a wide range of broadleaf weeds, including pigweed, ragweed, and morning glory. Its selectivity and low toxicity make it a popular choice for weed control in many crops, including soybeans, cotton, and peanuts.
Propriétés
IUPAC Name |
methyl 2-(3-chloro-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCWMWNAVMQGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2853527.png)
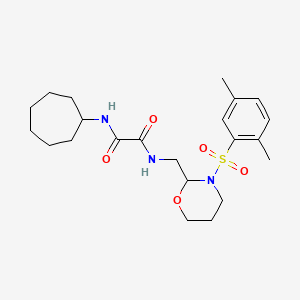

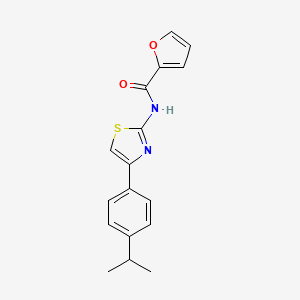
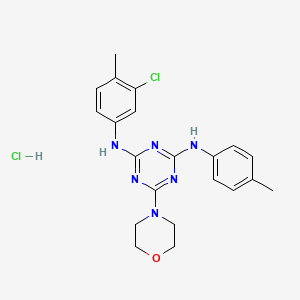
![1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2853535.png)
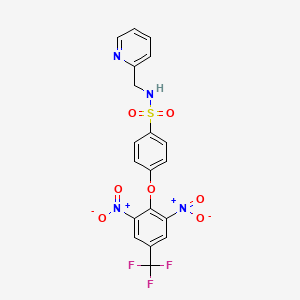


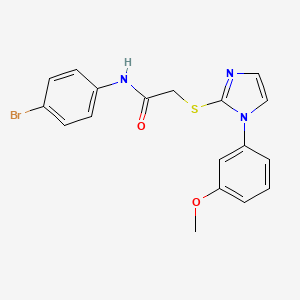


![3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2853549.png)
